Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of non-naturally occurring small molecules that have aroused the interest of researchers due to their potential biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives has been shown in various studies .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as IR spectroscopy, mass spectrometry, and NMR spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The Dimroth rearrangement is one of the chemical reactions that can occur in heterocyclic systems like triazolopyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the compound .Mechanism of Action
Target of Action
Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds . These compounds have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key player in this transition. By inhibiting CDK2, the compound disrupts the cell cycle, which can lead to cell death .
Pharmacokinetics
Similar compounds have shown promising bioavailability
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the death of the cells, which can be beneficial in the context of cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been successfully performed under microwave conditions , suggesting that the compound’s stability and efficacy could be affected by temperature.
Future Directions
The future directions in the research of triazolopyrimidines involve the development of novel scaffolds of triazole-pyrimidine-based compounds as potential neuroprotective and anti-neuroinflammatory agents . Further studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact on neuronal viability .
Biochemical Analysis
Cellular Effects
It is known that triazolopyrimidines can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
methyl 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOBGHOLSURBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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